2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that belongs to the class of sulfonyl-containing benzamides This compound is notable for its unique structural features, which include a dihydroisoquinoline moiety and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline scaffold . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at ambient temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of iminium ions.
Reduction: Formation of reduced dihydroisoquinoline derivatives.
Substitution: Formation of sulfonamide or thiol-substituted derivatives.
Scientific Research Applications
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition can disrupt metabolic pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of AKR1C3 with similar structural features.
N-[2-(3,4-dihydroisoquinoline-2(1H)-sulfonyl)ethyl]-4-(piperidine-1-sulfonyl)benzamide: Shares the dihydroisoquinoline and sulfonyl groups but differs in the benzamide substitution.
Uniqueness
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its combination of the dihydroisoquinoline and dimethoxybenzamide moieties, which confer distinct chemical reactivity and biological activity. Its ability to inhibit AKR1C3 selectively makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-5-8-17(19(18)27-2)20(23)21-11-13-28(24,25)22-12-10-15-6-3-4-7-16(15)14-22/h3-9H,10-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMVDDJUUPTXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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